molecular formula C16H24N2O2 B14619339 4-(Diethylamino)-3,5-dimethylphenyl prop-2-en-1-ylcarbamate CAS No. 60309-78-6

4-(Diethylamino)-3,5-dimethylphenyl prop-2-en-1-ylcarbamate

Cat. No.: B14619339
CAS No.: 60309-78-6
M. Wt: 276.37 g/mol
InChI Key: WNMYCHZKDBJZON-UHFFFAOYSA-N
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Description

4-(Diethylamino)-3,5-dimethylphenyl prop-2-en-1-ylcarbamate is a chemical compound with a complex structure that includes a diethylamino group, dimethylphenyl group, and a prop-2-en-1-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-3,5-dimethylphenyl prop-2-en-1-ylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(Diethylamino)-3,5-dimethylphenylamine with prop-2-en-1-yl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. This often includes the use of catalysts, temperature control, and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-3,5-dimethylphenyl prop-2-en-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often with the carbamate group intact.

    Substitution: The major products are substituted derivatives where the carbamate group is replaced by the nucleophile.

Scientific Research Applications

4-(Diethylamino)-3,5-dimethylphenyl prop-2-en-1-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-3,5-dimethylphenyl prop-2-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-yn-1-yl carbamate
  • Prop-2-en-1-yl carbamate

Uniqueness

4-(Diethylamino)-3,5-dimethylphenyl prop-2-en-1-ylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

60309-78-6

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

[4-(diethylamino)-3,5-dimethylphenyl] N-prop-2-enylcarbamate

InChI

InChI=1S/C16H24N2O2/c1-6-9-17-16(19)20-14-10-12(4)15(13(5)11-14)18(7-2)8-3/h6,10-11H,1,7-9H2,2-5H3,(H,17,19)

InChI Key

WNMYCHZKDBJZON-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1C)OC(=O)NCC=C)C

Origin of Product

United States

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